

Spectroscopic Profile of Levofloxacin Q-Acid: A Technical Overview

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Compound of Interest

Compound Name: Levofloxacin q-acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **Levofloxacin q-acid**, a key degradant and synthetic precursor of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. Due to the limited availability of public domain experimental spectra for **Levofloxacin q-acid**, this document presents detailed spectroscopic data for the parent compound, Levofloxacin, as a primary reference. The experimental protocols provided are based on established methods for the analysis of fluoroquinolone carboxylic acids and can be readily adapted for **Levofloxacin q-acid**.

Compound Identification

Parameter	Value
Chemical Name	(S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid
Synonyms	Levofloxacin Carboxylic Acid, Levofloxacin Impurity F
CAS Number	100986-89-8[3]
Molecular Formula	C ₁₃ H ₉ F ₂ NO ₄ [3]
Molecular Weight	281.21 g/mol [3]

Spectroscopic Data (Reference: Levofloxacin)

The following tables summarize the key spectroscopic data for Levofloxacin. These values serve as a reference point for the characterization of **Levofloxacin q-acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Levofloxacin

Table 1: ^1H NMR Data of Levofloxacin

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.77	s	H-5
7.58	d	H-8
4.74	m	H-3
4.55	d	H-2a
4.40	d	H-2b
3.42	m	Piperazine CH_2
2.63	m	Piperazine CH_2
2.38	s	N- CH_3
1.56	d	3- CH_3

Solvent: CD_3OD , Frequency:
600 MHz. Data sourced from
public databases.

Table 2: ^{13}C NMR Data of Levofloxacin

Chemical Shift (δ) ppm	Assignment
177.5	C-6 (COOH)
168.0	C-7 (C=O)
155.0	C-9 (C-F)
147.0	C-4a
138.0	C-10a
125.0	C-5
118.0	C-8
112.0	C-10
106.0	C-5a
69.0	C-2
57.0	C-3
50.0	Piperazine C
46.0	N-CH ₃
18.0	3-CH ₃
Solvent: DMSO-d ₆ . Data sourced from public databases.	

Infrared (IR) Spectroscopy of Levofloxacin

Table 3: Key IR Absorption Bands of Levofloxacin

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3272	Broad	O-H stretch (Carboxylic acid)
2974	Medium	C-H stretch (aliphatic)
1729-1735	Strong	C=O stretch (Carboxylic acid)
1629	Strong	C=O stretch (Ketone)
1542	Strong	C=C stretch (Aromatic)
1294	Strong	C-N stretch
839	Medium	C-F stretch
Sample preparation: Attenuated Total Reflectance (ATR) or KBr pellet.		

Mass Spectrometry (MS) of Levofloxacin

Table 4: Mass Spectrometry Data of Levofloxacin

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
[M+H] ⁺ (Observed)	m/z 362.15
Key Fragment Ions	m/z 318 ([M+H - CO ₂] ⁺)
Exact Mass	361.14

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **Levofloxacin q-acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation:

- Bruker Avance III HD 600 MHz NMR spectrometer (or equivalent)
- 5 mm NMR tubes

Sample Preparation:

- Accurately weigh 5-10 mg of **Levofloxacin q-acid**.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CD_3OD).
- Vortex the sample until fully dissolved.
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s
- Spectral Width: 20 ppm
- Temperature: 298 K

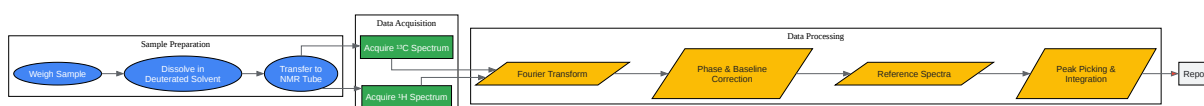
^{13}C NMR Acquisition Parameters:

- Pulse Program: zgpg30 (proton-decoupled)
- Number of Scans: 1024

- Relaxation Delay: 2.0 s
- Acquisition Time: 1.5 s
- Spectral Width: 240 ppm
- Temperature: 298 K

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Perform phase and baseline correction.
- Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).
- Integrate ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.



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Diagram 1: General workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify characteristic functional groups.

Instrumentation:

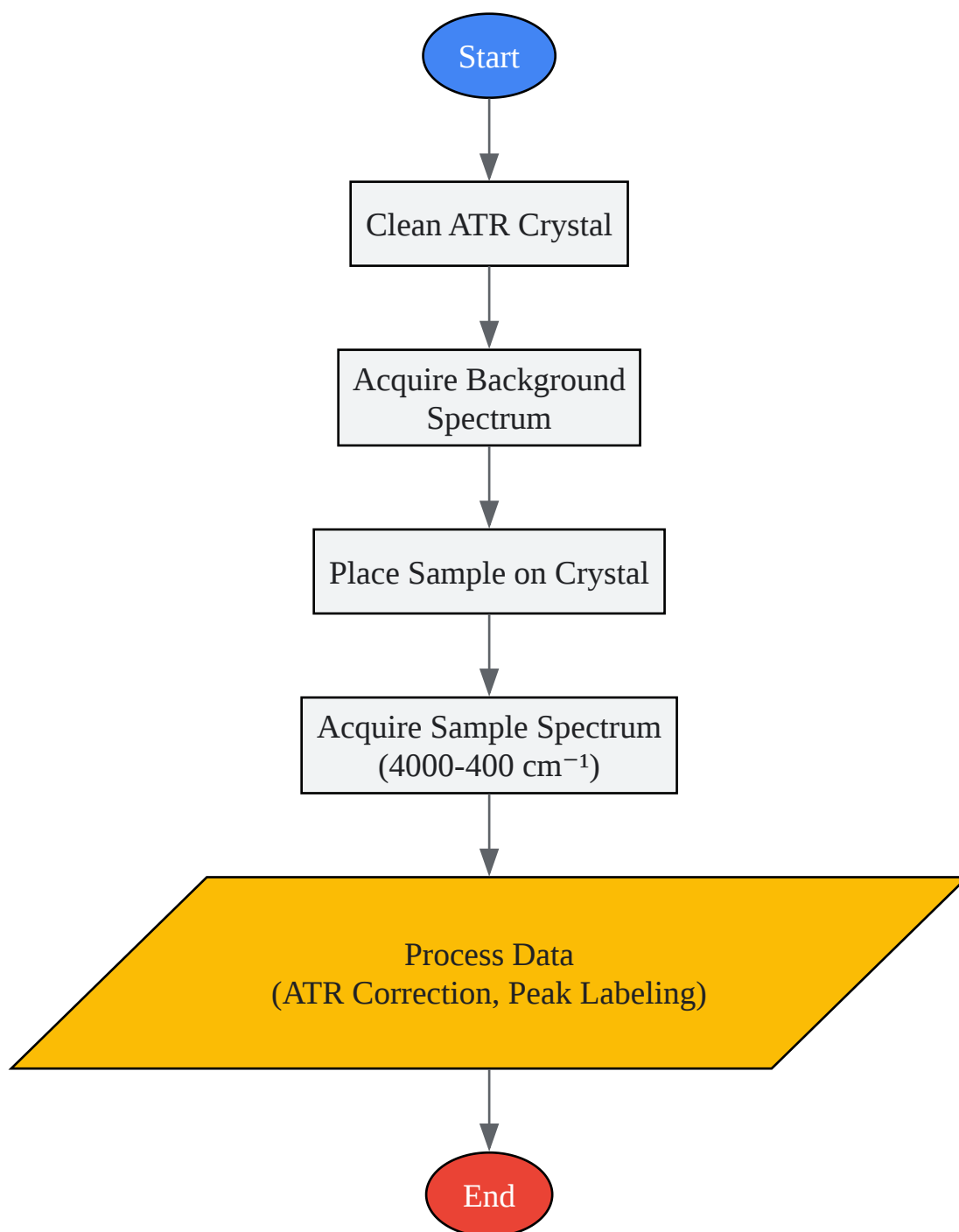
- FTIR spectrometer (e.g., PerkinElmer Spectrum Two) with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation & Acquisition:

- Ensure the ATR crystal is clean by wiping with isopropanol and performing a background scan.
- Place a small amount of **Levofloxacin q-acid** powder directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Acquire the spectrum over a range of 4000-400 cm^{-1} .
- Co-add 16 scans to improve the signal-to-noise ratio.
- Clean the crystal thoroughly after analysis.

Data Processing:

- Perform an ATR correction on the raw spectrum.
- Use software to label the peaks of significant absorption bands.
- Compare the spectrum with known libraries or reference spectra if available.



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Diagram 2: Workflow for ATR-FTIR spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass and elemental composition.

Instrumentation:

- Liquid Chromatography-Mass Spectrometry (LC-MS) system, such as a Thermo Scientific Q Exactive Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source.

Sample Preparation:

- Prepare a stock solution of **Levofloxacin q-acid** at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
- Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the mobile phase.

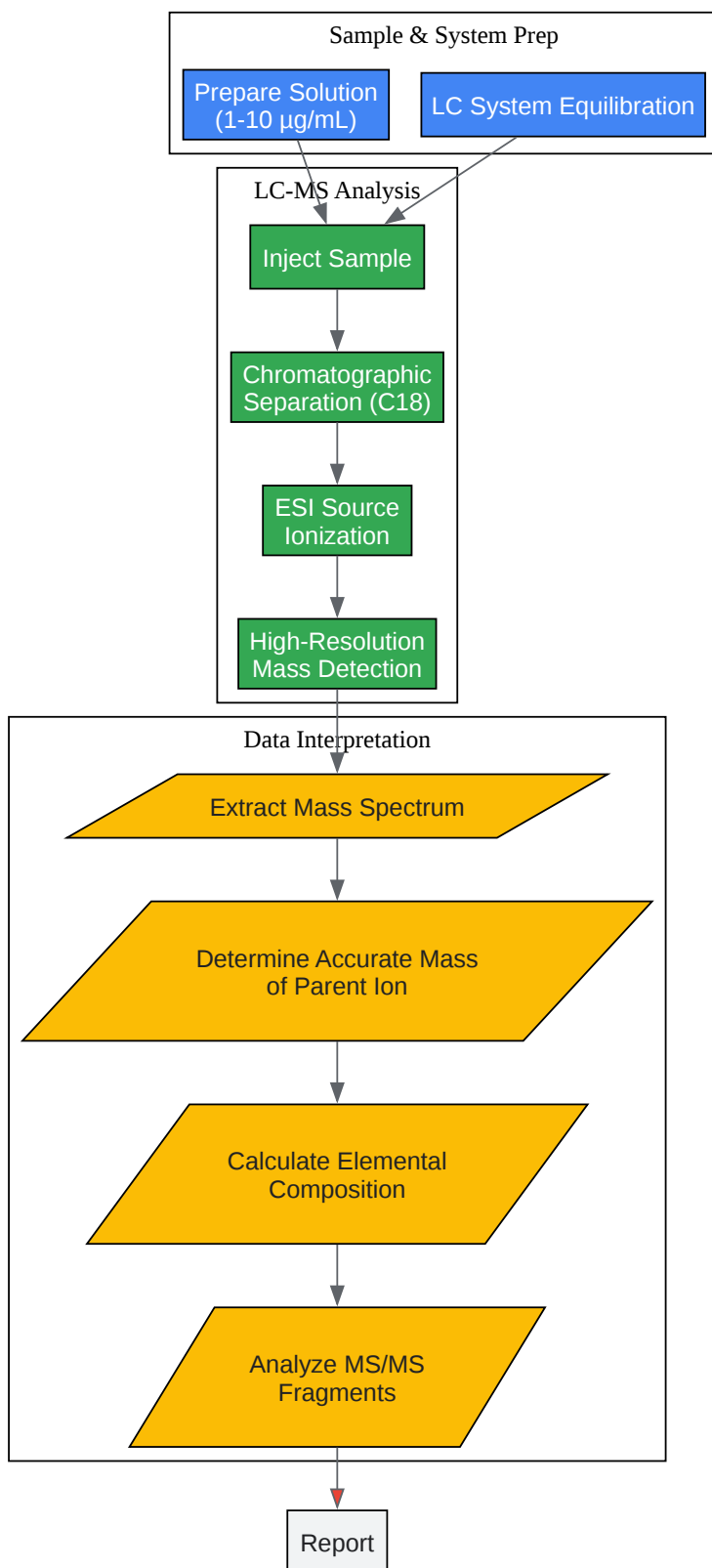
LC-MS Parameters:

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Ionization Mode: ESI Positive and Negative.
- Mass Range: m/z 50-500.
- Resolution: 70,000.

Data Processing:

- Extract the mass spectrum for the chromatographic peak corresponding to the analyte.
- Determine the monoisotopic mass of the parent ion ($[M+H]^+$ or $[M-H]^-$).
- Use software to calculate the elemental composition based on the accurate mass measurement.

- If performing MS/MS, analyze the fragmentation pattern to confirm the structure.



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Diagram 3: Logical workflow for LC-HRMS analysis.

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References

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